molecular formula C13H17N3O3 B2662560 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 899974-51-7

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2662560
CAS RN: 899974-51-7
M. Wt: 263.297
InChI Key: IEKPXQKEWKUPNJ-UHFFFAOYSA-N
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, commonly known as CHEXIM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is known to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The unique structure and properties of CHEXIM make it an interesting compound to study, and researchers have been exploring its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The compound's structural components, particularly its isoxazole and cyclohexyl groups, find relevance in asymmetric synthesis and catalytic processes. For instance, research into asymmetric synthesis has explored the use of related isoxazolidine derivatives, which are crucial for producing enantiomerically enriched compounds. These processes are fundamental in creating molecules with specific configurations, essential for pharmaceuticals and fine chemicals (Vasella & Voeffray, 1981).

Synthesis of Cyclic Dipeptidyl Ureas

The synthesis of new classes of cyclic dipeptidyl ureas, involving reactions with isocyanides and formic acids, demonstrates the compound's relevance in developing novel chemical entities. These synthetic pathways contribute to the broader field of peptidomimetics, which are compounds mimicking peptide structures and functions. Such research is pivotal for drug discovery and development (Sañudo et al., 2006).

Copper-Catalyzed Coupling Reactions

The utility of related cyclohexyl-containing compounds in facilitating copper-catalyzed coupling reactions highlights the compound's potential in organic synthesis. These reactions are instrumental in constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, foundational processes in synthesizing various organic molecules, including pharmaceuticals and agrochemicals (Lv & Bao, 2007).

Synthesis of Oxadiazoles and Oxadiazolium Salts

The research on synthesizing oxadiazoles and oxadiazolium salts, involving reactions of aminonitrones with isocyanides, showcases the compound's structural analogs' versatility in organic synthesis. These compounds are of interest for their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis (Il’in et al., 2018).

Isoxazole-5-carboxylates Synthesis

The compound's relevance is also evident in the synthesis of isoxazole-5-carboxylates via cyclization reactions. These reactions underline the importance of isoxazole derivatives in organic synthesis, providing pathways to novel isoxazole-based compounds. Such synthetic routes are valuable for developing new pharmaceuticals and agrochemicals (Dang, Albrecht, & Langer, 2006).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-12(13(18)15-11-7-9-19-16-11)14-8-6-10-4-2-1-3-5-10/h4,7,9H,1-3,5-6,8H2,(H,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKPXQKEWKUPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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